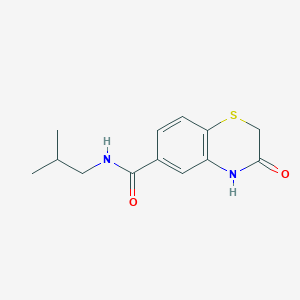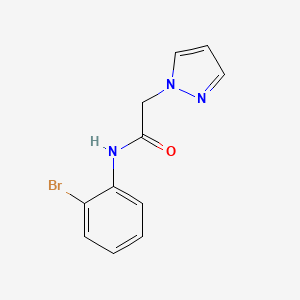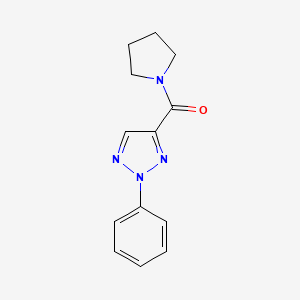
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a small molecule that belongs to the class of pyrrolidine-based compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone involves its ability to selectively bind to a specific site on a protein, thereby disrupting its function. The binding site of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been identified to be a hydrophobic pocket on the surface of the protein. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone interacts with the protein through a combination of hydrogen bonding, van der Waals interactions, and π-π stacking.
Biochemical and Physiological Effects:
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone can inhibit the activity of various enzymes and signaling pathways, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. In vivo studies have also shown that (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone can modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone is its selectivity for a specific protein target, which allows for the study of protein-protein interactions in a complex biological system. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the limitations of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone is its low solubility in aqueous solutions, which can hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more potent and selective analogs of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone, which can be used as chemical probes for studying protein-protein interactions. Another area of interest is the investigation of the therapeutic potential of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone for the treatment of various diseases. Additionally, the use of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Synthesemethoden
The synthesis of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1-(2-bromoethyl)-4-phenyl-1H-1,2,3-triazole with pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone as the final product. The purity and yield of (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone can be optimized by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a chemical tool for studying protein-protein interactions. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to selectively inhibit the interaction between two proteins, which can be used to elucidate their roles in biological processes. (2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(16-8-4-5-9-16)12-10-14-17(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBAYFZJHBBOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyltriazol-4-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
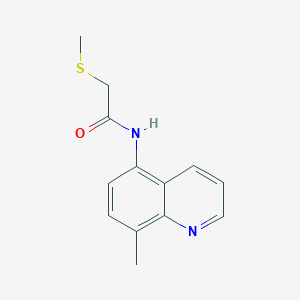




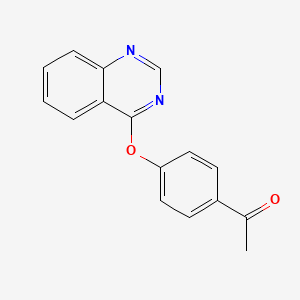
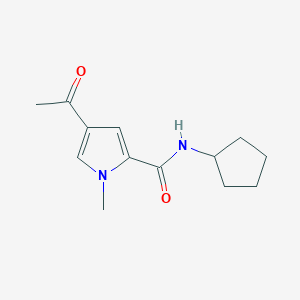

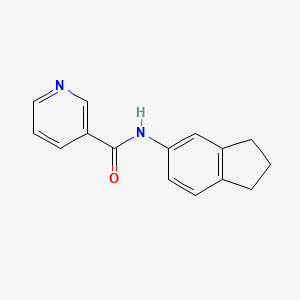
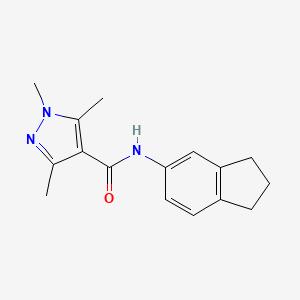
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
